molecular formula C7H10N2S B11762639 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine

4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine

Cat. No.: B11762639
M. Wt: 154.24 g/mol
InChI Key: BQIOGSINRRZZFX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine is a heterocyclic compound with a unique structure that includes a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with cyclohexanone under acidic conditions to form the desired thiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine involves its interaction with specific molecular targets. For instance, as a DNA gyrase B inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for bacterial replication . This interaction disrupts the DNA replication process, leading to bacterial cell death.

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine is unique due to its specific interaction with DNA gyrase B, which is not commonly observed in other similar compounds. This specificity makes it a valuable candidate for developing targeted antibacterial therapies.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

InChI

InChI=1S/C7H10N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h4-5H,1-3,8H2

InChI Key

BQIOGSINRRZZFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CS2)N

Origin of Product

United States

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